Cas no 89642-23-9 (5-Bromo-2-nitrobenzamide)
5-Bromo-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,5-bromo-2-nitro-
- 5-bromo-2-nitrobenzamide
- 5-Brom-2-nitro-benzamid
- Benzamide,5-bromo-2-nitro
- 5-Bromo-2-nitrobenzamide
-
- Inchi: 1S/C7H5BrN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
- InChI Key: SGFOXBODMLDOCU-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC(Br)=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 243.94800
Experimental Properties
- PSA: 88.91000
- LogP: 2.67970
5-Bromo-2-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001880-250mg |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015001880-500mg |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A015001880-1g |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| TRC | B697948-100mg |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697948-250mg |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B697948-500mg |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 500mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B697948-1g |
5-Bromo-2-nitrobenzamide |
89642-23-9 | 1g |
$ 144.00 | 2023-04-18 | ||
| A2B Chem LLC | AI60069-1g |
5-Bromo-2-nitrobenzamide |
89642-23-9 | ≥ 98 % | 1g |
$272.00 | 2024-04-19 | |
| A2B Chem LLC | AI60069-5g |
5-Bromo-2-nitrobenzamide |
89642-23-9 | ≥ 98 % | 5g |
$783.00 | 2024-04-19 | |
| A2B Chem LLC | AI60069-25g |
5-Bromo-2-nitrobenzamide |
89642-23-9 | ≥ 98 % | 25g |
$2251.00 | 2024-04-19 |
5-Bromo-2-nitrobenzamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5-Bromo-2-nitrobenzamide
Introduction to Benzamide,5-bromo-2-nitro- (CAS No. 89642-23-9)
Benzamide,5-bromo-2-nitro- (CAS No. 89642-23-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its distinct molecular structure, has been studied for its potential applications in various biochemical pathways. The presence of both bromo and nitro functional groups makes it a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules.
The molecular structure of Benzamide,5-bromo-2-nitro- consists of a benzamide core substituted with a bromine atom at the 5-position and a nitro group at the 2-position. This arrangement imparts unique reactivity and selectivity, making it a valuable building block in medicinal chemistry. The bromo and nitro groups are particularly important as they can participate in various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and oxidation-reduction processes.
In recent years, Benzamide,5-bromo-2-nitro- has been explored for its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses. This has opened up avenues for further investigation into its pharmacological properties.
The pharmaceutical applications of Benzamide,5-bromo-2-nitro- are particularly intriguing due to its ability to modulate biological pathways. The bromo group can enhance binding affinity to target proteins, while the nitro group can serve as a handle for further functionalization. These attributes make it an attractive candidate for drug discovery programs aimed at developing treatments for various diseases.
Recent advancements in synthetic chemistry have also highlighted the utility of Benzamide,5-bromo-2-nitro- as a precursor in the preparation of more complex molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions on the benzene ring. This flexibility allows chemists to tailor the properties of the resulting compounds to meet specific biological requirements.
The role of Benzamide,5-bromo-2-nitro- in medicinal chemistry is further underscored by its presence in several patents and scientific literature. Researchers have documented its use in the synthesis of kinase inhibitors, which are critical in treating cancers and other chronic diseases. The compound's ability to serve as a scaffold for drug development underscores its importance in modern pharmaceutical research.
Moreover, the chemical reactivity of Benzamide,5-bromo-2-nitro- makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its participation in various transformations provides insights into how functional groups influence chemical behavior, which is essential for designing more efficient synthetic routes.
In conclusion, Benzamide,5-bromo-2-nitro- (CAS No. 89642-23-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow.
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